molecular formula C35H61N11O12S B128679 Polymyxin B heptapeptide CAS No. 142563-40-4

Polymyxin B heptapeptide

カタログ番号: B128679
CAS番号: 142563-40-4
分子量: 860 g/mol
InChIキー: OEJLXAYYUXMOTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymyxin B heptapeptide, also known as this compound, is a useful research compound. Its molecular formula is C35H61N11O12S and its molecular weight is 860 g/mol. The purity is usually 95%.
The exact mass of the compound 21-Amino-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone;sulfuric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Antimicrobial Cationic Peptides - Polymyxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Applications

Polymyxin B heptapeptide is primarily recognized for its potent antibacterial activity against Gram-negative bacteria, particularly those that are resistant to other antibiotics. Its mechanism involves binding to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, disrupting membrane integrity and leading to cell death.

Treatment of Infections

Recent studies have highlighted PMB's efficacy as a last-line treatment for infections caused by multidrug-resistant strains. For instance:

  • In Vitro Studies : PMB has shown significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, both notorious for their resistance profiles. Studies indicate that PMB can enhance the effectiveness of other antibiotics when used in combination therapies .
  • In Vivo Models : Animal studies have demonstrated that PMB can effectively reduce bacterial load in infected tissues, showcasing its potential for clinical application in severe infections .

Potentiation of Antibiotics

PMB heptapeptide has been shown to potentiate the effects of various antibiotics against Gram-negative bacteria. This synergistic effect can lead to lower required doses of existing antibiotics, potentially reducing toxicity and side effects associated with higher doses .

Imaging Applications

This compound has also been engineered for use in molecular imaging, particularly for the identification of bacterial infections.

Radiolabeling Techniques

Recent advancements involve radiolabeling PMB with technetium-99m (99mTc), creating a novel imaging agent that allows for non-invasive visualization of Gram-negative bacterial infections:

  • Labeling Efficiency : The radiolabeled PMB showed a high labeling efficiency and stability in biological environments, making it a promising candidate for clinical imaging applications .
  • Target Specificity : In vivo studies indicated that 99mTc-PMB preferentially accumulates in infected tissues, providing clear imaging contrast between infected and healthy tissues .

Drug Delivery Systems

The potential nephrotoxicity and neurotoxicity associated with polymyxin B limit its clinical use. Therefore, innovative drug delivery systems have been developed to mitigate these risks while enhancing therapeutic efficacy.

Nanomedicine Approaches

Recent research has focused on using nanocarriers to deliver PMB directly to infection sites:

  • Hydrogel Formulations : Hydrogels incorporating PMB have been designed to provide sustained release over time, improving local concentrations at infection sites while minimizing systemic exposure .
  • Peptide Amphiphiles : These have been utilized to create self-assembled nanofibers that can encapsulate PMB, allowing for controlled release and enhanced antibacterial action against biofilms .

Case Studies

Several case studies illustrate the successful application of PMB heptapeptide in clinical settings:

StudyApplicationFindings
Auletta et al. (2021)ImagingDemonstrated effective targeting of Gram-negative bacteria using 99mTc-HYNIC-PMB in animal models .
Dai et al. (2019)TreatmentShowed reduced toxicity profiles when PMB was administered via hydrogel formulations compared to traditional methods .
Shi et al. (2021)Drug DeliveryDeveloped peptide amphiphile-based hydrogels that provided sustained release of PMB with effective antibacterial activity against Pseudomonas aeruginosa .

化学反応の分析

Structural Composition and Key Features

PMBN consists of a cyclic heptapeptide ring with the sequence:

  • Residues : L-Threonine (Thr), L-α,γ-diaminobutyric acid (Dab), D-Phenylalanine (D-Phe), L-Leucine (Leu)

  • Stoichiometry : Thr : Leu : Dab = 1 : 1 : 3 (Table 1) .

Table 1: Amino Acid Composition of PMBN

Amino AcidQuantityRole
L-Thr1Hydrophilic backbone
L-Leu1Hydrophobic interaction
L/D-Dab3Electrostatic binding
D-Phe1Structural rigidity

The cyclic structure is stabilized by intramolecular hydrogen bonds between Dab residues (Dab4 and Dab8) and the peptide backbone .

Binding Interactions with Lipopolysaccharide (LPS)

PMBN binds LPS through electrostatic and hydrophobic interactions, though with lower affinity than full-length polymyxin B :

Table 2: Thermodynamic and Kinetic Binding Parameters

ParameterPMBNPolymyxin BTechnique
Binding Affinity (Kd)~10 µM~1 µMSPR
Thermodynamic Driving ForceEntropic (gel phase)Enthalpic (liquid phase)ITC
Hydrophobic ContributionReducedHigh (fatty acyl chain)NMR
  • Electrostatic Binding : Dab residues in the heptapeptide ring form salt bridges with lipid A phosphates .

  • Flexibility : The side chains of Dab residues exhibit conformational mobility, enabling adaptation to LPS surface topology .

Impact of Structural Modifications on Activity

Chemical modifications to the heptapeptide ring alter LPS binding and antimicrobial efficacy:

Table 3: Effects of Heptapeptide Modifications

ModificationEffect on LPS BindingAntimicrobial ActivitySource
D-Thr10 substitutionEnhanced crystallinityRetained
Dab9 → Azido moietyDisrupted crystallizationLost
Removal of N-terminal tail (PMBN)Reduced hydrophobic interactionLow activity
  • Dab → Lys Substitution : Increases amphiphilicity but reduces binding kinetics due to altered side-chain interactions .

  • Crystalline LPS Assembly : PMBN induces hexagonal LPS packing, though less efficiently than polymyxin B, correlating with reduced bactericidal activity .

Hydrogen Bonding and Conformational Stability

The cyclic heptapeptide adopts a rigid yet dynamic conformation:

  • Intramolecular Hydrogen Bonds : Dab4 and Dab8 stabilize the ring, enabling a "charge clamp" around lipid A phosphates .

  • Backbone Dynamics : Residues 6 (D-Phe), 7 (L-Leu), and 10 (Thr) maintain structural rigidity, while the linear segment exhibits flexibility .

Key Structural Motifs :

  • Hydrophobic Pocket : Formed by D-Phe6 and L-Leu7, facilitating membrane insertion .

  • Cationic Surface : Dab residues create a +5 charge, critical for displacing divalent cations from LPS .

特性

CAS番号

142563-40-4

分子式

C35H61N11O12S

分子量

860 g/mol

IUPAC名

21-amino-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone;sulfuric acid

InChI

InChI=1S/C35H59N11O8.H2O4S/c1-19(2)17-26-33(52)43-24(10-14-37)30(49)42-25(11-15-38)32(51)46-28(20(3)47)35(54)40-16-12-22(39)29(48)41-23(9-13-36)31(50)45-27(34(53)44-26)18-21-7-5-4-6-8-21;1-5(2,3)4/h4-8,19-20,22-28,47H,9-18,36-39H2,1-3H3,(H,40,54)(H,41,48)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,46,51);(H2,1,2,3,4)

InChIキー

OEJLXAYYUXMOTN-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O

正規SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O

同義語

cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr)
cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt
cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl)
PBHP
polymyxin B heptapeptide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。